2-Oxa-8-azaspiro[4.5]decan-4-ol 2-Oxa-8-azaspiro[4.5]decan-4-ol
Brand Name: Vulcanchem
CAS No.: 777049-50-0
VCID: VC3814804
InChI: InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2
SMILES: C1CNCCC12COCC2O
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

2-Oxa-8-azaspiro[4.5]decan-4-ol

CAS No.: 777049-50-0

Cat. No.: VC3814804

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

2-Oxa-8-azaspiro[4.5]decan-4-ol - 777049-50-0

Specification

CAS No. 777049-50-0
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 2-oxa-8-azaspiro[4.5]decan-4-ol
Standard InChI InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2
Standard InChI Key TUXFSVNDVGOMQY-UHFFFAOYSA-N
SMILES C1CNCCC12COCC2O
Canonical SMILES C1CNCCC12COCC2O

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

2-Oxa-8-azaspiro[4.5]decan-4-ol features a spirocyclic core where a tetrahydropyran ring (2-oxa) is fused to a piperidine ring (8-aza) at the fourth carbon position, with a hydroxyl group at the spiro junction. The IUPAC name, 2-oxa-8-azaspiro[4.5]decan-4-ol, reflects this arrangement, with "spiro[4.5]" indicating a bicyclic system sharing one atom between a 4-membered and 5-membered ring.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number777049-50-0
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
IUPAC Name2-oxa-8-azaspiro[4.5]decan-4-ol
SMILESOC1COC2(CCNCC2)C1

The presence of both oxygen and nitrogen atoms within the spiro system introduces polarity, influencing solubility and reactivity. The hydroxyl group at C4 enables hydrogen bonding, a critical feature for molecular interactions in biological systems .

Synthetic Pathways and Methodological Insights

Primary Synthesis Route

The synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol involves a multi-step protocol starting from spirocyclic precursors. A documented method (US2017/342078A1) outlines the reaction of 2-oxa-8-azaspiro[4.5]decan-4-ol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by triethylamine :

Reaction Scheme:

  • Substrate Activation:
    2-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 g, 6.4 mmol) is dissolved in CH₂Cl₂.

  • Protection:
    Boc₂O (1.7 g, 7.6 mmol) and Et₃N (1.2 mL, 12.8 mmol) are added sequentially at room temperature.

  • Workup:
    After 2 hours, the mixture is quenched with H₂O, extracted with EtOAc, and concentrated to yield tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (90% yield) .

Table 2: Key Reaction Parameters

ParameterValue
SolventDichloromethane
CatalystTriethylamine
Temperature20°C (ambient)
Yield90%
ProductProtected spirocyclic derivative

This method highlights the compound’s compatibility with standard protection strategies, facilitating its integration into complex synthetic workflows.

Challenges in Purification

The hydrophilic nature of the hydroxyl group complicates chromatographic purification, necessitating derivatization (e.g., Boc protection) to enhance lipophilicity. Alternative approaches, such as silica gel modification or aqueous workup, are often employed to isolate the pure product .

Physicochemical Profile and Stability

Solubility and Partitioning

The compound’s logP (calculated: 0.89) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Experimental data indicate solubility in polar aprotic solvents (e.g., DMSO, CH₂Cl₂) but limited solubility in hexane .

Thermal and pH Stability

Preliminary stability studies on analogous spirocycles reveal sensitivity to acidic conditions, with ring-opening reactions observed below pH 3. Neutral to mildly basic conditions (pH 7–9) preserve the spiro architecture, making buffered formulations preferable for biological assays .

Biological Relevance and Pharmacological Investigations

Inferred Mechanisms of Action

Though direct studies on 2-Oxa-8-azaspiro[4.5]decan-4-ol are lacking, structurally related compounds exhibit diverse bioactivities:

  • Spirocyclic Amines: (S)-2-Oxa-8-azaspiro[4.5]decan-4-amine demonstrates affinity for serotonin receptors, suggesting potential antidepressant applications .

  • Bromo-Spiro Derivatives: 10-Bromo-1-[(4-methylphenyl)sulfonyl]-7-oxa-1-azaspiro[4.5]decan-4-ol shows inhibitory activity against kinases, implicating it in oncology research.

Table 3: Comparative Bioactivity of Spirocyclic Analogs

CompoundTargetActivity (IC₅₀)
(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine5-HT₁A Receptor12 nM
10-Bromo-1-(tosyl)-7-oxa-1-azaspiro...CDK245 nM
8-Oxa-2-azaspiro[4.5]decan-4-oneMAO-B230 nM

These parallels underscore the scaffold’s versatility, warranting targeted studies on 2-Oxa-8-azaspiro[4.5]decan-4-ol’s interaction with neurological and oncological targets .

ADME Considerations

The spirocyclic framework may enhance metabolic stability by shielding labile functional groups from enzymatic degradation. Molecular dynamics simulations predict moderate blood-brain barrier permeability, positioning it for central nervous system applications .

Future Directions in Research and Development

Targeted Biological Screening

Priority areas include:

  • Receptor Profiling: High-throughput screening against GPCRs, ion channels, and kinases.

  • Structural Optimization: Introducing substituents at C4 or the nitrogen atom to modulate selectivity.

Synthetic Methodology

Developing enantioselective routes and flow chemistry protocols could enhance scalability and stereochemical control, addressing current limitations in batch synthesis .

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